REACTION_CXSMILES
|
[Mg].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][C:12]2[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=2)=[CH:6][CH:5]=1.N#N.II.[CH:23](N1CCCCC1)=[O:24].Cl>C1COCC1.O>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][C:12]2[CH:17]=[CH:16][C:15]([CH:23]=[O:24])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Pet ether
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C#CC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C#CC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
while reflux
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
was added drop wise into the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 3° C.
|
Type
|
TEMPERATURE
|
Details
|
wise maintaining temperature at 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
it was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 18° C.
|
Type
|
EXTRACTION
|
Details
|
(50 mL) and extraction
|
Type
|
WASH
|
Details
|
Organic phase was washed successively with water (50 mL×2), saturated solution of NaHCO3 (50 mL×1) and brine (50 mL×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WAIT
|
Details
|
left at 4° C
|
Type
|
FILTRATION
|
Details
|
After 16 h the suspension was filtered
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with Pet ether (2×30 mL)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after drying under vacuum a clear yellow solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C#CC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |